Antibacterial Scaffold Potency: Thiazole C2 Pyrazole Substitution Confers Sub-μg mL⁻¹ MIC Against Gram-Negative E. coli
The 2-(1H-pyrazol-1-yl)thiazole scaffold, which forms the core of the target compound, was identified as a novel antibacterial chemotype through high-throughput screening of >125,000 compounds using the pDualrep2 reporter system. The most potent analog, compound 8, achieved an MIC of 0.037 μg mL⁻¹ against ΔTolC Escherichia coli, significantly exceeding erythromycin (MIC = 2.5 μg mL⁻¹) and approaching levofloxacin (MIC = 0.016 μg mL⁻¹) [1]. The target compound 1428378-54-4 has not been individually tested in this assay; however, its scaffold identity places it within a chemotype where eight confirmed hits exhibited MICs of 0.037–8 μg mL⁻¹ [1]. This represents class-level antibacterial potential with validated Gram-negative coverage that is absent in thiazole-pyrazole analogs lacking the 2-pyrazol-1-yl substitution pattern.
| Evidence Dimension | Antibacterial potency (MIC against ΔTolC E. coli) |
|---|---|
| Target Compound Data | Not individually tested; scaffold class MIC range: 0.037–8 μg mL⁻¹ |
| Comparator Or Baseline | Compound 8 (scaffold analog): MIC = 0.037 μg mL⁻¹; Erythromycin: MIC = 2.5 μg mL⁻¹; Levofloxacin: MIC = 0.016 μg mL⁻¹ |
| Quantified Difference | Scaffold class up to ~67-fold more potent than erythromycin; target compound potency uncharacterized |
| Conditions | pDualrep2 double-reporter HTS; ΔTolC E. coli strain; MIC determination by broth microdilution |
Why This Matters
Procurement of this specific analog enables researchers to explore the antibacterial SAR at the C4-ethyl-cyclopentanecarboxamide region, which has not been covered in the published 8-hit series and may yield distinct selectivity or potency profiles.
- [1] Ivanenkov YA, Yamidanov RS, Osterman IA, et al. 2-Pyrazol-1-yl-thiazole derivatives as novel highly potent antibacterials. J Antibiot (Tokyo). 2019;72(11):827-833. doi:10.1038/s41429-019-0211-y. PMID: 31358913. View Source
